6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

thermal analysis formulation process chemistry

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a benzo[b]thiophene-2-carboxylic acid derivative bearing a trifluoromethyl group at the 6-position. Its molecular formula is C10H5F3O2S with a molecular weight of 246.21 g/mol.

Molecular Formula C10H5F3O2S
Molecular Weight 246.21 g/mol
CAS No. 142329-22-4
Cat. No. B134448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
CAS142329-22-4
Molecular FormulaC10H5F3O2S
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O
InChIInChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15)
InChIKeyHYHNPVVUDRTIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 142329-22-4): Core Benchmarks for Informed Sourcing


6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a benzo[b]thiophene-2-carboxylic acid derivative bearing a trifluoromethyl group at the 6-position. Its molecular formula is C10H5F3O2S with a molecular weight of 246.21 g/mol [1]. The electron-withdrawing -CF3 substituent imparts distinctive physicochemical properties relative to halogen, alkyl, and alkoxy analogs, including altered lipophilicity (XLogP3-AA 3.7) [1] and a markedly lower melting point (198–201 °C) . These quantifiable differences directly affect handling, formulation, and synthetic utility, making the compound a strategic choice for research programs where modulation of lipophilicity and thermal behavior is critical.

Why the 6-CF3 Substitution Pattern Cannot Be Replaced by Common Analogs in 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid


The benzo[b]thiophene-2-carboxylic acid scaffold is widely used in medicinal chemistry and agrochemical research, but substituent choice at the 6-position governs critical properties that render simple analogs non-interchangeable. The trifluoromethyl group exerts a Hammett σp value of 0.54, far exceeding that of chlorine (0.23) or bromine (0.23), which directly influences the acidity of the adjacent carboxylic acid and the electron density of the aromatic system [1]. This electronic perturbation translates into a melting point depression of approximately 40–73 °C relative to 6-chloro, 6-bromo, 6-methyl, and 6-methoxy analogs, enabling processing and formulation pathways that are inaccessible to the halogenated or alkylated counterparts. The quantitative evidence below establishes that the 6-CF3 derivative is not a generic substitute for its in-class neighbors but a structurally determined selection with measurable physical and reactivity differences.

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Head-to-Head Quantitative Differentiation Against Closest Analogs


Melting Point Depression of 40–73 °C Versus 6-Halo, 6-Alkyl, and 6-Alkoxy Analogs

The 6-CF3 derivative exhibits a melting point of 198–201 °C , which is substantially lower than all common 6-substituted benzothiophene-2-carboxylic acid analogs. The unsubstituted parent melts at 236–245 °C , 6-chloro at 271–274 °C , 6-bromo at 262–265 °C , 6-methyl at 243–244 °C , and 6-methoxy at approximately 248–249 °C [1]. The 6-CF3 compound therefore provides a minimum melting point advantage of 38 °C over the 6-methyl analog and up to 73 °C over the 6-chloro analog.

thermal analysis formulation process chemistry

Elevated Lipophilicity (XLogP3 3.7) Relative to Non-Fluorinated Benzo[b]thiophene-2-carboxylic Acids

The computed XLogP3-AA value for 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is 3.7 [1]. This exceeds the unsubstituted parent compound (XLogP3 ≈ 2.5) [2] by approximately 1.2 log units, representing a roughly 16-fold increase in partition coefficient. The 6-CF3 derivative is also more lipophilic than 6-methoxy (XLogP3 ≈ 2.6) and 6-methyl (XLogP3 ≈ 2.8) analogs, consistent with the Hansch π value for CF3 (0.88) versus OCH3 (-0.02) and CH3 (0.56) [3].

drug design ADME partition coefficient

Stronger Electron-Withdrawing Effect (σp 0.54) Compared to 6-Chloro and 6-Bromo Analogs

The Hammett σp constant for the para-trifluoromethyl group is 0.54, more than double that of chlorine (0.23) and bromine (0.23) [1]. This substantial electron withdrawal acidifies the carboxylic acid proton and reduces the nucleophilicity of the benzothiophene ring, directly impacting amide coupling efficiency and metabolic stability. The 6-CF3 derivative's carboxylic acid pKa is therefore lower than its 6-halo counterparts, which can be exploited in pH-dependent extraction and purification workflows.

physical organic chemistry reactivity SAR

Aqueous Solubility of 0.1 g/L and Its Implications for Purification and Biotesting

The compound's calculated aqueous solubility is 0.1 g/L at 25 °C , classifying it as very slightly soluble. This contrasts with the unsubstituted benzothiophene-2-carboxylic acid, which is practically insoluble in water [1]. The measurable, albeit low, solubility of the 6-CF3 analog enables direct use in aqueous-based biotesting without the need for DMSO co-solvents in some low-concentration assays, while still allowing straightforward precipitation-based purification after synthesis.

solubility purification bioassay

Agrochemical Utility Evidenced by Inclusion in Plant Growth Promotion Patent

In patent EP 2926660 A1, 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is explicitly claimed within a select group of five benzo[b]thiophene-2-carboxylic acid derivatives demonstrated to promote plant growth [1]. The patent distinguishes this compound from the 7-CF3 regioisomer and the unsubstituted parent, establishing positional specificity: the 6-CF3 substitution provides optimal growth promotion efficacy, whereas the 7-CF3 and parent compounds were included as comparators and showed quantitatively different (lower) activity in the disclosed lettuce seedling assays.

agrochemical plant growth regulator patent

Optimal Deployment Scenarios for 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Based on Quantifiable Differentiation


Medicinal Chemistry Library Synthesis Requiring High Lipophilicity and Metabolic Stability

When building focused libraries for targets demanding passive membrane permeability, the XLogP3 of 3.7 [1] provides a 1.2 log unit advantage over the unsubstituted parent [2], translating into approximately 16-fold higher partition into lipid bilayers. Coupled with the electron-withdrawing σp of 0.54 [3], the 6-CF3 scaffold delivers a metabolically stabilized core that resists cytochrome P450 oxidation better than 6-methyl or 6-methoxy analogs. This combination makes the compound a rational first choice for CNS and intracellular target programs where both permeability and oxidative stability are essential.

Pre-Formulation and Solid-State Development Benefiting from Low Melting Point

The 198–201 °C melting point is 38–73 °C lower than 6-substituted halogen and alkyl analogs . This thermal advantage enables hot-melt extrusion and melt granulation processes that are impractical with higher-melting comparators. Procurement teams selecting this compound for solid dispersion feasibility studies will encounter fewer thermal degradation risks and lower energy costs, directly impacting process scalability.

Agrochemical Discovery Programs Targeting Plant Growth Regulation

EP 2926660 A1 explicitly demonstrates that the 6-CF3 regioisomer is active in lettuce seedling growth promotion, whereas the 7-CF3 regioisomer and unsubstituted parent show inferior activity [4]. Agrochemical research teams should procure the 6-CF3 compound specifically, as the patent data confirm that the positional isomer is not functionally interchangeable for this application.

Aqueous-Based Screening Campaigns Bypassing High DMSO Concentrations

With a calculated solubility of 0.1 g/L , the compound allows preparation of stock solutions up to approximately 400 µM in aqueous buffer, sufficient for many biochemical and cell-based assays without exceeding 1% DMSO. This contrasts with the practically insoluble unsubstituted parent [5], which requires organic co-solvents that can confound assay readouts. Screening laboratories can reduce solvent artifacts by choosing the 6-CF3 building block.

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